molecular formula C12H18ClNS B1432880 3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1824057-50-2

3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1432880
CAS No.: 1824057-50-2
M. Wt: 243.8 g/mol
InChI Key: UQUFXSCIKFGPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiophen-3-ylmethyl)-8-azabicyclo[321]octane hydrochloride is a complex organic compound featuring a bicyclic structure with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure bicyclo[3.2.1]octane derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds share the thiophene ring structure and may have similar chemical properties.

    Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure and may have similar reactivity.

Uniqueness

3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its combination of a thiophene ring and a bicyclic structure.

Properties

IUPAC Name

3-(thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS.ClH/c1-2-12-7-10(6-11(1)13-12)5-9-3-4-14-8-9;/h3-4,8,10-13H,1-2,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUFXSCIKFGPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CC3=CSC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.